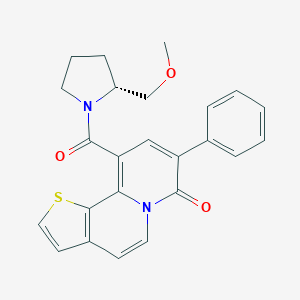
MOTQP
Description
2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine is a complex organic compound that features a unique combination of functional groups
Properties
CAS No. |
104604-60-6 |
|---|---|
Molecular Formula |
C24H22N2O3S |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
10-[(2R)-2-(methoxymethyl)pyrrolidine-1-carbonyl]-8-phenylthieno[2,3-a]quinolizin-7-one |
InChI |
InChI=1S/C24H22N2O3S/c1-29-15-18-8-5-11-25(18)24(28)20-14-19(16-6-3-2-4-7-16)23(27)26-12-9-17-10-13-30-22(17)21(20)26/h2-4,6-7,9-10,12-14,18H,5,8,11,15H2,1H3/t18-/m1/s1 |
InChI Key |
FPZGMBQNUCUBND-GOSISDBHSA-N |
SMILES |
COCC1CCCN1C(=O)C2=C3C4=C(C=CN3C(=O)C(=C2)C5=CC=CC=C5)C=CS4 |
Isomeric SMILES |
COC[C@H]1CCCN1C(=O)C2=C3C4=C(C=CN3C(=O)C(=C2)C5=CC=CC=C5)C=CS4 |
Canonical SMILES |
COCC1CCCN1C(=O)C2=C3C4=C(C=CN3C(=O)C(=C2)C5=CC=CC=C5)C=CS4 |
Other CAS No. |
104604-60-6 |
Synonyms |
2-(methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine MOTQP Ro 195686 Ro-195686 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine typically involves multi-step organic reactions. The starting materials and reagents are carefully chosen to ensure the correct formation of the desired product. Common synthetic routes may include:
Step 1: Formation of the thienoquinolizin core through cyclization reactions.
Step 2: Introduction of the phenyl group via electrophilic aromatic substitution.
Step 3: Attachment of the pyrrolidine ring through nucleophilic substitution.
Step 4: Methoxymethylation to introduce the methoxymethyl group.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for large-scale synthesis.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine involves its interaction with molecular targets and pathways. This may include:
- Binding to specific receptors or enzymes.
- Modulation of signaling pathways.
- Induction of cellular responses such as apoptosis or proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine
- 2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-9-yl)carbonyl)pyrrolidine
- 2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-11-yl)carbonyl)pyrrolidine
Uniqueness
The uniqueness of 2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


